molecular formula C20H21ClN2O3 B2875101 N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide CAS No. 941869-84-7

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide

Cat. No. B2875101
CAS RN: 941869-84-7
M. Wt: 372.85
InChI Key: LIVDZJYFNJXBHX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as CEP-22651, is a synthetic compound that belongs to the class of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide and its derivatives have been explored for their potential in the synthesis of compounds with antimicrobial activities. For instance, Patel et al. (2011) demonstrated the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These derivatives were obtained through the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, establishing their structures based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).

Antagonistic Interaction with CB1 Cannabinoid Receptor

The molecule exhibits significant interaction with the CB1 cannabinoid receptor, a trait shared by related compounds. Shim et al. (2002) highlighted the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close relative, as a potent and selective antagonist for the CB1 cannabinoid receptor. This study provided insights into the conformations and pharmacophore models relevant to cannabinoid receptor ligands, suggesting potential applications of similar compounds in neurological research (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Radiotracer Synthesis for CB1 Cannabinoid Receptors

The feasibility of using such compounds in the synthesis of radiotracers for studying CB1 cannabinoid receptors has been demonstrated. Katoch-Rouse and Horti (2003) successfully synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) as a potential radiotracer. This compound was prepared in quantities with specific radioactivity sufficient for positron emission tomography (PET) studies, highlighting the compound's application in biomedical imaging and neurological research (†. R. Katoch-Rouse & A. Horti, 2003).

Medicinal Chemistry and Drug Design

Moreover, the compound's relevance extends to medicinal chemistry and drug design, where its structural framework serves as a basis for developing new therapeutic agents. For example, Ruiu et al. (2003) synthesized NESS 0327, a novel compound with high affinity and selectivity for the CB1 cannabinoid receptor, suggesting the potential of N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide derivatives in creating highly selective drug candidates (Ruiu, Pinna, Marchese, Mussinu, Saba, Tambaro, Casti, Vargiu, & Pani, 2003).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-11-5-15(6-12-18)19(24)23(17-9-7-16(21)8-10-17)20(25)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDZJYFNJXBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide

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